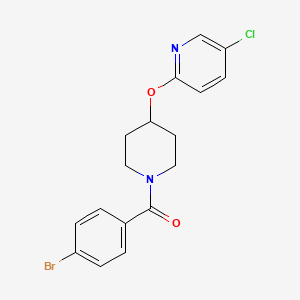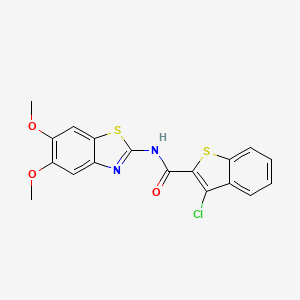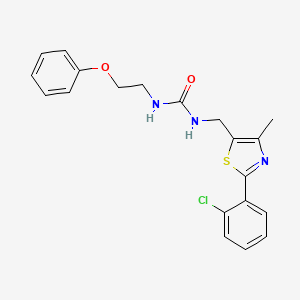
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on analogous thiazolyl urea derivatives has shown their synthesis and promising antitumor activities. A study by Ling et al. (2008) highlights the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives and their structural confirmation through various analytical techniques. Some of these compounds exhibited promising antitumor activities, indicating their potential in cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Corrosion Inhibition
Another significant application is in the field of corrosion inhibition. Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea derivatives in 1 M HCl solution on mild steel. Their findings suggest that these compounds, including those structurally related to "1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea," act as efficient corrosion inhibitors, offering a mixed-type inhibition mechanism (Bahrami & Hosseini, 2012).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized new heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, and tested them for anticancer and antimicrobial activities. Their research indicates that structurally similar compounds to "this compound" could have significant biological applications (Katariya, Vennapu, & Shah, 2021).
Pharmaceutical Importance
Sharma et al. (2012) explored the synthesis of 2-azetidinone derivatives of phenothiazine, demonstrating their potential antibacterial, antifungal, and antitubercular activities. This research suggests that compounds with similar structures, including urea derivatives, could be explored for their pharmaceutical importance (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Antioxidant Activity
Reddy et al. (2015) focused on synthesizing urea, thiourea, and selenourea derivatives with thiazole moieties, investigating their antioxidant activities. The study indicates that compounds similar to "this compound" could serve as potent antioxidant agents, with some derivatives showing significant activity compared to standards (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).
Propriétés
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-14-18(27-19(24-14)16-9-5-6-10-17(16)21)13-23-20(25)22-11-12-26-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPNESRDOBFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)
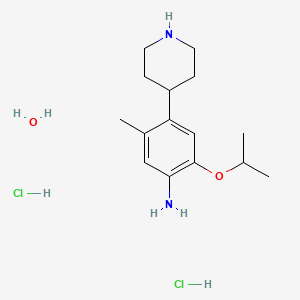
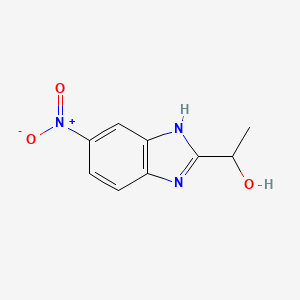


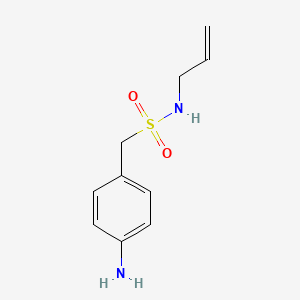
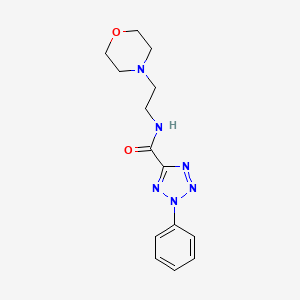
![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)


![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
